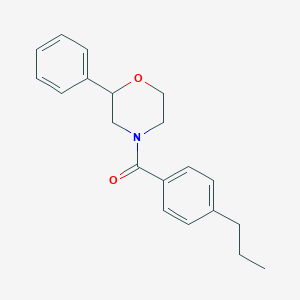
(2-Phenylmorpholino)(4-propylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenylmorpholino)(4-propylphenyl)methanone, also known as PPMP, is a synthetic compound that belongs to the class of morpholinophenyl ketones. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. PPMP is a potent inhibitor of glycosphingolipid biosynthesis, which makes it an attractive drug candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Several compounds related to phenylmorpholino methanones, such as phenstatin analogs, have been investigated for their anticancer properties. These studies highlight the compounds' ability to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis in cancer cells. For instance, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone demonstrated potent cytotoxicity across different tumor cell lines, including human leukemia HL-60 cells, by binding to the colchicine site and interfering with the polymerization of microtubules, which suggests a promising avenue for anticancer therapy (H. I. Magalhães et al., 2013).
Antioxidant Properties
Compounds with hydroxyphenyl groups, like (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, have been synthesized and studied for their antioxidant activities. These activities were evaluated using various assays, and the compounds showed significant radical scavenging abilities, indicating potential as antioxidants (Yasin Çetinkaya et al., 2012).
Antibacterial Activity
Research into related compounds also points to potential antibacterial applications. For example, flavones derived from plants, exhibiting strong antibacterial activity against cariogenic bacteria, suggest that phenylmorpholino methanones could be explored for dental care applications or as part of broader antibacterial research (M. Sato et al., 1996).
Molecular Docking and Theoretical Studies
Synthetic and docking studies on compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone have provided insights into their potential antibacterial activity through molecular docking, highlighting the broader applicability of phenylmorpholino methanones in drug design and development (M. Shahana et al., 2020).
Eigenschaften
IUPAC Name |
(2-phenylmorpholin-4-yl)-(4-propylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-2-6-16-9-11-18(12-10-16)20(22)21-13-14-23-19(15-21)17-7-4-3-5-8-17/h3-5,7-12,19H,2,6,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKDYBSSXISGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2835072.png)
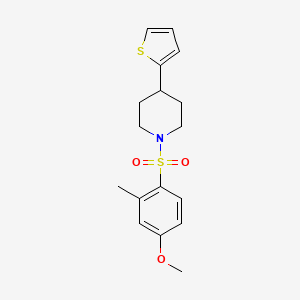
![3-[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)propanenitrile](/img/structure/B2835075.png)
![2-[4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide](/img/structure/B2835076.png)
![1-[3-(Oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2835077.png)
![4-[(4-fluorophenyl)methylimino]-6,7-dimethoxy-4aH-quinazoline-2-thione](/img/structure/B2835078.png)
![2-({2-[benzyl(methyl)amino]phenyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2835079.png)

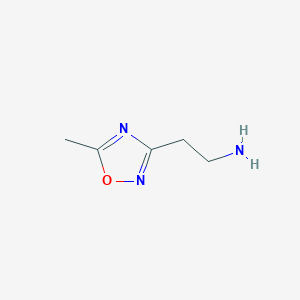
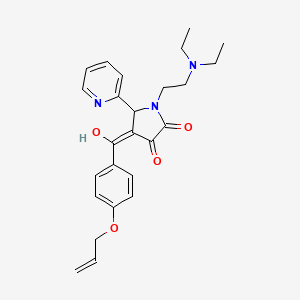
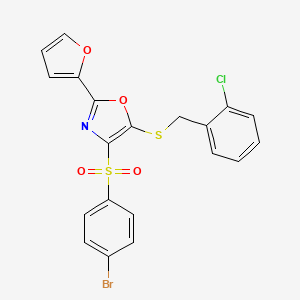
![3-(2,6-dichlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2835086.png)
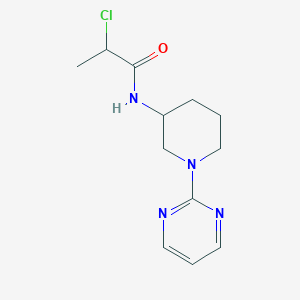
![2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B2835092.png)